molecular formula C21H25N5O B12038746 1-{[2-(Morpholin-4-yl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[2-(Morpholin-4-yl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12038746
M. Wt: 363.5 g/mol
InChI Key: PLUNGGGNBHKYSY-UHFFFAOYSA-N
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Description

1-{[2-(4-morpholinyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H25N5O. This compound is known for its unique structure, which includes a morpholine ring, a pyrido[1,2-a]benzimidazole core, and a propyl group.

Preparation Methods

The synthesis of 1-{[2-(4-morpholinyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]benzimidazole core.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

1-{[2-(4-morpholinyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the morpholine ring and the pyrido[1,2-a]benzimidazole core.

Scientific Research Applications

1-{[2-(4-morpholinyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(4-morpholinyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-{[2-(4-morpholinyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

1-(2-morpholin-4-ylethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H25N5O/c1-2-5-16-14-20(23-8-9-25-10-12-27-13-11-25)26-19-7-4-3-6-18(19)24-21(26)17(16)15-22/h3-4,6-7,14,23H,2,5,8-13H2,1H3

InChI Key

PLUNGGGNBHKYSY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCOCC4)C#N

Origin of Product

United States

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